molecular formula C23H24ClFeN3 B607439 8D81JS19ET CAS No. 185055-67-8

8D81JS19ET

Numéro de catalogue: B607439
Numéro CAS: 185055-67-8
Poids moléculaire: 433.8 g/mol
Clé InChI: DDENDDKMBDTHAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Ferroquine has a wide range of scientific research applications:

Mécanisme D'action

Ferroquine, also known as SSR 97193 or FERROCHLOROQUINE, is a novel antimalarial drug candidate . It is the first organometallic drug, with a ferrocenyl group covalently flanked by a 4-aminoquinoline and a basic alkylamine .

Target of Action

Ferroquine primarily targets the Plasmodium falciparum , the principal causative agent of malaria . It is designed to overcome the resistance problem of conventional drugs like chloroquine .

Mode of Action

Ferroquine interacts with its targets by generating hydroxyl radicals, which break down the parasite’s digestive vacuole membrane . This action could be due to its ability to produce these radicals . Additionally, Ferroquine’s action includes the production of HO (·) in the acidic digestive vacuole environment, inhibiting the reinvasion of the malaria parasite .

Biochemical Pathways

Ferroquine affects multiple biochemical pathways. It has the capacity to target lipids, inhibit the formation of hemozoin, and generate reactive oxygen species . These actions contribute to its multifactorial mechanism of action .

Pharmacokinetics

The pharmacokinetic properties of Ferroquine are still under investigation. It has been reported that Ferroquine has reasonable safety and efficacy based on Phase II trials . .

Result of Action

The result of Ferroquine’s action at the molecular and cellular level is the inhibition of the growth and proliferation of the malaria parasite. By generating hydroxyl radicals and breaking down the parasite’s digestive vacuole membrane, Ferroquine prevents the parasite from reinvasion .

Action Environment

Ferroquine is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers . It negatively regulates Akt kinase and hypoxia-inducible factor-1α (HIF-1α), suggesting that environmental factors such as nutrient availability and oxygen levels can influence Ferroquine’s action, efficacy, and stability .

Analyse Biochimique

Analyse Des Réactions Chimiques

Ferroquine subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

Ferroquine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Ferroquine exerce ses effets antipaludiques par un mécanisme multifactoriel. Il cible les lipides, inhibe la formation d'hémozoïne (un produit de détoxication de la digestion de l'hémoglobine par le parasite du paludisme) et génère des espèces réactives de l'oxygène . Ces actions perturbent les processus métaboliques du parasite, entraînant sa mort. La partie ferrocène joue un rôle crucial dans la génération d'espèces réactives de l'oxygène, ce qui améliore l'efficacité du composé contre les souches résistantes à la chloroquine .

Comparaison Avec Des Composés Similaires

Ferroquine est unique parmi les médicaments antipaludiques en raison de sa structure organométallique. Des composés similaires comprennent :

Activité Biologique

Ferroquine (FQ), a novel organometallic compound derived from the combination of ferrocene and 4-aminoquinoline, has emerged as a promising candidate in the fight against malaria and cancer. Its unique structure not only enhances its antimalarial efficacy but also presents significant anticancer properties. This article delves into the biological activity of Ferroquine, summarizing its mechanisms, efficacy, and safety profiles based on diverse research findings.

Ferroquine is characterized by a ferrocene moiety linked to a 4-aminoquinoline structure. This configuration allows for enhanced accumulation in lysosomes, leading to several biological activities:

  • Inhibition of Autophagy : Ferroquine disrupts autophagic processes, which are crucial for cellular homeostasis, particularly in cancer cells .
  • Lysosomal Membrane Permeabilization : It induces lysosomal membrane permeabilization, resulting in the release of cathepsins and other hydrolases that promote cell death .
  • Mitochondrial Dysfunction : Ferroquine causes mitochondrial depolarization, which is associated with apoptosis and necrosis in cancer cells .
  • Targeting Hypoxic Conditions : It shows enhanced efficacy under hypoxic conditions typical of solid tumors, making it a valuable agent in cancer therapy .

Antimalarial Activity

Ferroquine exhibits potent antimalarial properties, particularly against multi-drug resistant strains of Plasmodium falciparum. Key findings include:

  • In Vitro Efficacy : In a study involving 65 P. falciparum isolates, Ferroquine demonstrated a mean IC50 value of 9.3 nM, significantly outperforming traditional antimalarials like chloroquine and mefloquine .
  • Resistance Profile : Ferroquine remains effective against chloroquine-resistant strains, providing a critical advantage in regions where resistance is prevalent .

Table 1: Comparative Antimalarial Efficacy

CompoundMean IC50 (nM)Activity Against Resistant Strains
Ferroquine9.3Yes
Chloroquine100 - 200No
Mefloquine20 - 40Limited
Artesunate<1Yes

Clinical Trials and Safety Profile

Ferroquine has been evaluated in multiple clinical settings, particularly in combination with artesunate:

  • Phase 2 Trials : A multicenter trial involving over 300 patients showed high cure rates with Ferroquine combined with artesunate (97% for the lowest dose of Ferroquine) while maintaining a favorable safety profile . Adverse events were primarily mild, such as headaches and transient worsening of malaria symptoms .
  • Pharmacokinetics : The pharmacokinetic studies indicate that Ferroquine has a long half-life (approximately 16 days), allowing for sustained therapeutic effects . The drug's metabolism produces active metabolites that contribute to its overall efficacy against malaria .

Anticancer Activity

Beyond its antimalarial properties, Ferroquine has shown significant potential as an anticancer agent:

  • Cell Viability Studies : In vitro studies on prostate cancer cell lines (LNCaP) demonstrated that Ferroquine reduced cell viability in a dose-dependent manner more effectively than chloroquine .
  • Mechanistic Insights : The drug's ability to induce cell cycle arrest at the G0/G1 phase suggests its role in inhibiting cancer cell proliferation .

Table 2: Summary of Anticancer Findings

Study FocusKey Findings
Cell Viability (LNCaP)Significant reduction at low concentrations
Cell Cycle ArrestInduces G0/G1 phase arrest
Combination TherapyEnhances efficacy of existing chemotherapeutics

Propriétés

Numéro CAS

185055-67-8

Formule moléculaire

C23H24ClFeN3

Poids moléculaire

433.8 g/mol

Nom IUPAC

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2

Clé InChI

DDENDDKMBDTHAX-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

SMILES canonique

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SR-97193;  SSR-97193;  SR97193;  SSR97193;  SR 97193;  SSR 97193

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.